Palmitoyl-DL-carnitine chloride

Descripción general

Descripción

Palmitoyl-DL-carnitine chloride is a derivative of carnitine, which plays a crucial role in the metabolism of fatty acids. It is an ester formed by the combination of palmitic acid and carnitine. This compound is involved in the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy in the form of adenosine triphosphate (ATP).

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Palmitoyl-DL-carnitine chloride can be synthesized through the esterification of palmitic acid with carnitine. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques such as distillation and crystallization are common in industrial production.

Análisis De Reacciones Químicas

Synthetic Pathways

Palmitoyl-DL-carnitine chloride is synthesized via esterification of DL-carnitine with palmitic acid derivatives. Key steps include:

-

Reaction: DL-carnitine + palmitoyl chloride → this compound + HCl

-

Catalyst: Acidic or enzymatic conditions (e.g., lipases).

-

Purification: Crystallization from organic solvents like ethanol or dimethylformamide (DMF) .

Table 1: Synthetic Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Reactants | DL-carnitine, palmitoyl chloride | |

| Solvent System | Ethanol, DMF, or DMSO | |

| Yield Optimization | Purging with inert gas (N₂/Ar) | |

| Purity | ≥95% (crystalline solid) |

Enzymatic Reactions in Fatty Acid Oxidation

The compound is central to mitochondrial β-oxidation, mediated by carnitine palmitoyltransferases (CPT I/II):

-

CPT I Reaction:

Palmitoyl-CoA + carnitine → Palmitoyl-DL-carnitine + CoA (outer mitochondrial membrane) . -

Translocase Action:

Transport into mitochondria via carnitine-acylcarnitine translocase . -

CPT II Reaction:

Palmitoyl-DL-carnitine + CoA → Palmitoyl-CoA + carnitine (mitochondrial matrix) .

Table 2: Enzymatic Kinetic Data

| Enzyme | Km (µM) | Vmax (nmol/min/mg) | pH Optimum | Source |

|---|---|---|---|---|

| CPT I | 25–50 | 120–150 | 7.4 | |

| CPT II | 10–20 | 200–250 | 7.0 |

Solubility and Solvent Interactions

This compound exhibits distinct solubility profiles:

Table 3: Solubility in Organic Solvents

| Solvent | Solubility (mg/mL) | Conditions | Source |

|---|---|---|---|

| Ethanol | 20 | 25°C, inert atmosphere | |

| DMSO | 14 | 25°C, sonication | |

| DMF | 20 | 25°C, purged with N₂ | |

| Water | 25 | Heated/sonicated |

-

Critical Note: Solubility in aqueous buffers (pH 7.4) is 4.5 µg/mL, necessitating organic solvents for stock solutions .

Stability and Degradation

-

Thermal Degradation: Decomposes above 200°C, releasing HCl and palmitic acid derivatives .

-

Light Sensitivity: Stable under inert, dark conditions; prolonged UV exposure causes ester bond hydrolysis .

Reactivity in Pharmacological Formulations

In nanoliposomal drug delivery systems (e.g., gemcitabine elaidate carriers):

-

Surface Charge Modification: Cationic charge (+31.6 mV) via carnitine headgroup enhances tumor neovasculature targeting .

-

Drug Encapsulation Efficiency: 93.25% due to hydrophobic interactions with lipid bilayers .

Table 4: Nanoliposome Characterization

| Parameter | Value | Source |

|---|---|---|

| Particle Size | 80 ± 2.31 nm | |

| Polydispersity Index | 0.15 ± 0.05 | |

| Zeta Potential | +31.6 ± 3.54 mV |

Calcium Channel Modulation

This compound directly interacts with intracellular calcium stores:

-

Mechanism: Binds to ryanodine receptors (RyR), inducing Ca²⁺ release from sarcoplasmic reticulum .

-

Effect: Reduces L-type Ca²⁺ currents in dorsal root ganglion neurons by 40–60% at 10 µM .

PKC Inhibition Mechanism

Aplicaciones Científicas De Investigación

Anticancer Applications

Palmitoyl-DL-carnitine chloride has been explored as a promising agent in cancer therapy due to its ability to enhance drug delivery and efficacy. Recent studies have demonstrated its effectiveness when combined with other therapeutic agents.

1.1. Nanoliposomal Drug Delivery

A notable study focused on the use of PC in nanoliposomes to improve the delivery of gemcitabine, a standard treatment for pancreatic ductal adenocarcinoma (PDAC). The study revealed that incorporating PC into the formulation significantly enhanced cellular uptake and anticancer activity:

- Particle Size : 80 ± 2.31 nm

- Polydispersity Index : 0.15 ± 0.05

- ζ-Potential : +31.6 ± 3.54 mV

- Encapsulation Efficiency : 93.25%

The combination therapy using PC resulted in a substantial reduction in colony formation and enhanced apoptosis in pancreatic cancer cells, indicating a potential new approach for treating this aggressive cancer type .

1.2. Synergistic Effects with Other Drugs

In another study, the synergistic effects of PC combined with dasatinib were evaluated on HepG2 liver cancer cells. The results showed that this combination inhibited cell growth and induced apoptosis more effectively than either drug alone:

- Tumor Size Reduction : Significant decrease observed in vivo

- Mechanism : Induced oxidative stress and membrane depolarization leading to caspase-dependent apoptosis

This suggests that PC can enhance the efficacy of existing cancer therapies, making it a valuable candidate for further research .

Neurobiological Research

This compound has shown significant effects on neuronal activity, particularly concerning calcium channel modulation.

2.1. Calcium Channel Modulation

Research indicates that PC affects voltage-activated calcium channel currents in cultured neurons from rat dorsal root ganglia:

- Inhibition of Ca²⁺ Currents : PC reduced high-voltage activated Ca²⁺ channel currents.

- Enhanced Cl⁻ Tail Currents : Prolonged duration of Ca²⁺-activated Cl⁻ currents was noted, suggesting altered intracellular calcium handling.

These findings imply that PC may play a role in modulating neuronal excitability and could be explored for therapeutic applications in neurodegenerative diseases .

Drug Delivery Systems

The utility of this compound extends into drug formulation and delivery systems, particularly due to its ability to enhance bioavailability.

3.1. Quality by Design Approach

A recent study described a quality by design approach for synthesizing palmitoyl-carnitine-loaded nanoemulsions aimed at improving drug delivery efficacy:

- Targeted Delivery : Enhanced targeting capabilities for various therapeutic agents.

- Biofilm Inhibition : Demonstrated potential against biofilm formation in bacterial infections, particularly with Pseudomonas aeruginosa.

This positions PC as not only a drug enhancer but also as a potential antimicrobial agent .

Summary of Applications

The following table summarizes the key applications of this compound based on current research findings:

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Therapy | Enhances drug delivery and efficacy | Significant reduction in tumor size and improved apoptosis in cancer cells |

| Neurobiology | Modulates calcium channel activity | Alters neuronal excitability; potential therapeutic implications |

| Drug Delivery Systems | Improves bioavailability and targeting | Effective against biofilm formation; enhances delivery of therapeutic agents |

Mecanismo De Acción

Palmitoyl-DL-carnitine chloride exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondria. This process is mediated by the carnitine palmitoyltransferase system, which converts this compound to palmitoyl-CoA. The palmitoyl-CoA is then transported across the mitochondrial membrane and undergoes β-oxidation to produce ATP. This mechanism is crucial for energy production in cells, particularly in tissues with high energy demands such as the heart and muscles.

Comparación Con Compuestos Similares

Similar Compounds

Palmitoyl-L-carnitine: Similar in structure but differs in the stereochemistry of the carnitine moiety.

Acetyl-DL-carnitine: An ester of carnitine with acetic acid, used for similar metabolic functions.

Propionyl-DL-carnitine: An ester of carnitine with propionic acid, used in the treatment of cardiovascular diseases.

Uniqueness

Palmitoyl-DL-carnitine chloride is unique due to its specific role in the transport and metabolism of long-chain fatty acids. Its ability to facilitate the entry of fatty acids into the mitochondria makes it a valuable compound in studies of energy metabolism and mitochondrial function. Additionally, its use as a protein kinase C inhibitor in cancer therapy highlights its potential therapeutic applications.

Actividad Biológica

Palmitoyl-DL-carnitine chloride (PC) is a derivative of carnitine that has garnered attention for its diverse biological activities, particularly in the context of cancer therapy, cellular metabolism, and membrane dynamics. This article aims to provide a comprehensive overview of the biological activity of PC, supported by research findings, case studies, and data tables.

This compound is classified as a long-chain acylcarnitine. It plays a crucial role in transporting fatty acids into the mitochondria for β-oxidation, thereby facilitating energy production. Additionally, PC acts as a Protein Kinase C (PKC) inhibitor , which is significant in various cellular signaling pathways related to cancer progression and inflammation .

Key Mechanisms:

- Calcium Mobilization: PC alters calcium mobilization in various cell types, impacting cellular signaling and function .

- Membrane Dynamics: It affects endothelial and epithelial tight junctions, reducing resistance and increasing permeability, which can influence drug delivery systems .

- Inhibition of Biofilm Formation: PC has been shown to inhibit biofilm formation in pathogens like Pseudomonas aeruginosa and Escherichia coli, highlighting its potential in antimicrobial applications .

Anticancer Activity

Recent studies have demonstrated that PC exhibits significant anticancer properties, particularly when used in combination with other therapeutic agents.

Case Study: Gemcitabine Elaidate and PC

A study explored the use of PC in developing nanoliposomes for delivering Gemcitabine Elaidate (a lipophilic derivative of gemcitabine) to pancreatic cancer cells. The combination therapy resulted in:

- Enhanced cellular uptake.

- Inhibition of angiogenesis.

- Induction of apoptosis in 3D multicellular tumor spheroids .

Table 1: Effects of this compound on Cancer Cell Lines

| Study Focus | Cell Line | Treatment | Observed Effects |

|---|---|---|---|

| Antitumor Activity | MIA PaCa-2 | PGPLs + Gem Elaidate | 3.5-fold reduction in colony formation |

| Migration Inhibition | HepG2 | PC + Dasatinib | Suppression of MMP-2 and MMP-9 expression |

| Apoptosis Induction | HepG2 | PC + Dasatinib | Increased cleaved caspase-3 and PARP cleavage |

In Vivo Studies

In vivo experiments have further validated the anticancer potential of PC. For instance, mice injected with HepG2 cells showed reduced tumor sizes when treated with a combination of PC and Dasatinib. The tumor growth was measured using the formula , demonstrating significant efficacy compared to control groups .

Table 2: Tumor Size Reduction in Mice

| Treatment Group | Average Tumor Size (mm³) | Reduction (%) |

|---|---|---|

| Control | 150 ± 20 | - |

| PC (2 mg/kg) | 90 ± 15 | 40 |

| Dasatinib (10 mg/kg) | 70 ± 10 | 53 |

| PC + Dasatinib | 30 ± 5 | 80 |

Propiedades

IUPAC Name |

(3-carboxy-2-hexadecanoyloxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMKNLFIHBMGQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

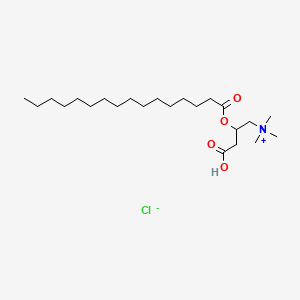

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463002 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6865-14-1 | |

| Record name | Palmitoyl carnitine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006865141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PALMITOYLCARNITINE HYDROCHLORIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIL57224QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.